7-Methyl-1-indanone

Description

Historical Context of Indanone Chemistry

The study of indanones, a class of bicyclic compounds featuring a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, dates back to the early 20th century. solubilityofthings.com The first publications detailing the preparation of 1-indanones appeared in the 1920s, marking the beginning of intensive research into this chemical family. researchgate.netbeilstein-journals.orgnih.gov A foundational and still widely used method for synthesizing the 1-indanone (B140024) core is the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their corresponding acid chlorides. mdpi.com This and other early synthetic work laid the groundwork for the subsequent exploration of a vast array of substituted indanone derivatives.

Significance of Indanone Derivatives in Contemporary Chemical and Biological Sciences

Indanone derivatives have emerged as privileged structures in medicinal chemistry and materials science. nih.gov The indanone scaffold is a core component in numerous pharmacologically active compounds, valued for its structural versatility and ability to interact with biological targets. researchgate.net Extensive research has demonstrated that these derivatives possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, antimalarial, and anticancer properties. researchgate.netbeilstein-journals.orgnih.govrjptonline.orgbiosynth.com

Perhaps the most prominent example of an indanone-based therapeutic is Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease. mdpi.comnih.govnih.govnih.gov The success of such drugs has cemented the importance of the indanone moiety in drug discovery, particularly for neurodegenerative disorders. nih.gov Beyond medicine, indanones serve as crucial intermediates for the synthesis of complex natural products and as ligands for catalysts used in industrial processes like olefin polymerization. mdpi.com

| Activity | Description | References |

|---|---|---|

| Antialzheimer | Inhibition of acetylcholinesterase, a key target in Alzheimer's disease treatment. The drug Donepezil is a primary example. | nih.govnih.govnih.gov |

| Anticancer | Demonstrated cytotoxic activity against various cancer cell lines. | beilstein-journals.orgresearchgate.netrjptonline.org |

| Antiviral | Activity against various viruses, including potential inhibition of Hepatitis C virus (HCV) replication. | researchgate.netbeilstein-journals.orgnih.govnih.gov |

| Antimicrobial & Antifungal | Inhibition of growth of various bacterial and fungal strains. | rjptonline.orgbiosynth.com |

| Anti-inflammatory | Exhibited significant anti-inflammatory effects in preclinical studies. | researchgate.netrjptonline.org |

Identification of 7-Methyl-1-indanone as a Specific Research Target

Within the large family of indanones, this compound has been identified as a compound of interest due to its specific structural features and its relationship to naturally occurring bioactive molecules.

Occurrence as a Natural Product in Cyanobacterium Nostoc commune

The impetus for studying methylated indanones was significantly driven by the discovery of related compounds in nature. Specifically, 4-hydroxy-7-methyl-1-indanone (B3253230) was isolated as a natural product from the cultured cyanobacterium Nostoc commune. researchgate.netresearchgate.netbiorxiv.org This natural derivative was found to exhibit antibacterial activity. researchgate.netresearchgate.netlookchem.comslideserve.com The isolation of this bioactive compound spurred synthetic efforts to prepare 4-hydroxy-7-methyl-1-indanone and its parent structure, this compound, to enable further investigation of their chemical and biological properties. researchgate.netresearchgate.net

Structural Classification within Indanone Scaffolds

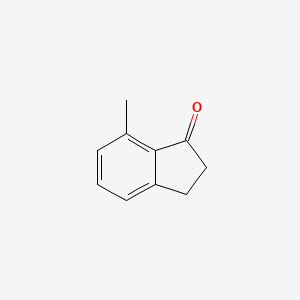

This compound is a bicyclic aromatic ketone. Its structure consists of an indanone backbone—a five-membered cyclopentanone ring fused to a benzene ring—which is substituted with a single methyl group at the 7-position of the aromatic ring. This specific substitution pattern influences its chemical reactivity and physical properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O | |

| Molecular Weight | 146.19 g/mol | |

| CAS Number | 39627-61-7 | |

| Appearance | Solid | sigmaaldrich.com |

| Boiling Point (est.) | 349.31°C | |

| Density (est.) | 1.0572 g/cm³ |

Overview of Research Trajectories for this compound

Research concerning this compound has primarily followed two main trajectories: its chemical synthesis and its application as a synthetic precursor.

Synthetic routes to this compound have been explored to improve efficiency and yield. While the cyclization of m-tolylpropionic acid or its chloride is a known method, it can lead to a mixture of the 7-methyl and 5-methyl isomers. researchgate.net More regioselective methods have been investigated, such as the Diels-Alder reaction between 1,3-pentadiene (B166810) and 2-cyclopentenone, followed by oxidative aromatization, which yields the 7-methyl substituted indanone. researchgate.netbeilstein-journals.org

The primary application of this compound in research is its use as a versatile building block in organic synthesis. Its indanone core is a key starting point for the construction of more complex molecules. These include fused- and spirocyclic frameworks, ligands for catalysis, and derivatives with potential biological activities, leveraging the established pharmacological potential of the indanone scaffold. researchgate.netbeilstein-journals.orgrsc.org Some studies have also pointed towards potential anti-tumor and antifungal properties for the compound itself, suggesting avenues for future biological evaluation. biosynth.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXALDISRDZGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343420 | |

| Record name | 7-Methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39627-61-7 | |

| Record name | 7-Methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Methyl 1 Indanone and Its Derivatives

Classical and Conventional Synthetic Routes

Classical synthetic strategies often involve multi-step processes that leverage readily available starting materials and well-established chemical transformations. These routes, while sometimes lengthy, are robust and have been refined over time to provide reliable access to the target compounds.

Two high-yielding synthetic routes to 4-hydroxy-7-methyl-1-indanone (B3253230) have been developed starting from 6-methylcoumarin (B191867). researchgate.netresearchgate.net This particular indanone derivative is of interest as it has been isolated from the cyanobacterium Nostoc commune and exhibits antibacterial properties. researchgate.netevitachem.com

One efficient pathway to 4-hydroxy-7-methyl-1-indanone involves a three-step sequence starting with the methylative opening of the lactone ring in 6-methylcoumarin. researchgate.net This is followed by the reduction of the double bond in the resulting cinnamic acid derivative and subsequent intramolecular cyclization.

The first step involves the methylative lactone ring opening of 6-methylcoumarin. This transformation is typically achieved using a methylating agent to yield a methoxy-substituted cinnamic acid derivative. The subsequent catalytic hydrogenation of the cinnamyl double bond proceeds smoothly, often utilizing a palladium on carbon (Pd/C) catalyst, to produce 3-(2-methoxy-4-methylphenyl)propanoic acid. researchgate.net

Table 1: Key Steps and Intermediates in the Synthesis of 4-Hydroxy-7-methyl-1-indanone

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 6-Methylcoumarin | Methylating agent | 2-Methoxy-4-methylcinnamic acid derivative |

| 2 | 2-Methoxy-4-methylcinnamic acid derivative | H₂, 10% Pd/C | 3-(2-Methoxy-4-methylphenyl)propanoic acid |

| 3 | 3-(2-Methoxy-4-methylphenyl)propanoic acid | Polyphosphoric Acid (PPA) | 4-Methoxy-7-methyl-1-indanone |

The initial step is the catalytic hydrogenation of 6-methylcoumarin over a 10% palladium on carbon catalyst to afford 3,4-dihydro-6-methylcoumarin. researchgate.net This saturated lactone is then subjected to fusion with anhydrous aluminum chloride (AlCl₃). researchgate.netrsc.org This step facilitates a Fries-like rearrangement, where the lactone ring is cleaved, and an intramolecular Friedel-Crafts acylation occurs to directly form 4-hydroxy-7-methyl-1-indanone in high yield. researchgate.netgla.ac.uk A study reported achieving a yield of 84% for this final cyclization step. researchgate.net

Table 2: Two-Step Synthesis of 4-Hydroxy-7-methyl-1-indanone

| Step | Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 6-Methylcoumarin | H₂, 10% Pd/C, Ethyl acetate (B1210297), RT, 3 hr | 3,4-Dihydro-6-methylcoumarin | 93% researchgate.net |

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a principal method for the synthesis of indanones. d-nb.infosigmaaldrich.com This reaction involves the acylation of an aromatic ring followed by an intramolecular cyclization to form the characteristic fused ring system. The process can be initiated from either a carboxylic acid or a more reactive acid chloride.

A common and direct method for synthesizing 1-indanones is the acid-catalyzed intramolecular cyclization of 3-arylpropionic acids. nih.gov For the synthesis of 7-methyl-1-indanone, the required precursor is 3-(m-tolyl)propionic acid.

This intramolecular Friedel-Crafts acylation is typically promoted by strong acids or Lewis acids. researchgate.net Polyphosphoric acid (PPA) is a widely used reagent for this transformation, acting as both a catalyst and a solvent. unishivaji.ac.insemanticscholar.org The reaction involves the protonation of the carboxylic acid, followed by the elimination of water to form a reactive acylium ion. This electrophile then attacks the aromatic ring at the ortho position to the alkyl side chain, leading to the formation of the five-membered ketone ring after deprotonation. The use of PPA has been shown to be effective for the cyclization of various substituted phenylpropionic acids to yield the corresponding indanones. unishivaji.ac.in

Table 3: Cyclization of 3-(m-tolyl)propionic Acid

| Precursor | Catalyst/Reagent | Product |

|---|

To enhance the reactivity of the acylating agent, 3-arylpropionic acids can be converted to their corresponding acid chlorides. nih.gov The intramolecular Friedel-Crafts acylation of these acid chlorides is a highly efficient method for the synthesis of 1-indanones. d-nb.info

For the synthesis of this compound, 3-(m-tolyl)propionic acid is first converted to 3-(m-tolyl)propionyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.org The resulting acid chloride is then treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent. nih.govgla.ac.uk The Lewis acid coordinates to the chlorine atom of the acid chloride, generating a highly electrophilic acylium ion, which then undergoes intramolecular cyclization onto the aromatic ring to furnish this compound. sigmaaldrich.com This method is often preferred for its high efficiency and the relatively mild conditions required for the cyclization step.

Table 4: Synthesis of this compound via Acid Chloride Cyclization

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 3-(m-tolyl)propionic acid | Thionyl chloride (SOCl₂) | 3-(m-tolyl)propionyl chloride |

Intramolecular Cyclization of 3-Arylpropionic Acids

Diels-Alder Reaction for Substituted Indanones

The Diels-Alder reaction provides a powerful tool for the construction of cyclic systems, including the indanone framework. One approach involves the reaction of a siloxydiene with 2-cyclopentenone in the presence of 2,5-di-tert-butylhydroquinone (B1670977) (DBHQ) in benzene (B151609). Subsequent treatment with p-toluenesulfonic acid in acetone (B3395972) yields a diketone intermediate, which can then undergo oxidative aromatization with a palladium on carbon (Pd/C) catalyst in p-cymene (B1678584) to afford a disubstituted 1-indanone (B140024). beilstein-journals.org Another strategy utilizes the reaction of 1,3-pentadiene (B166810) and 2-cyclopentenone for the synthesis of 7-methyl substituted 1-indanone. beilstein-journals.org

Furthermore, a silver-catalyzed domino reaction of ortho-carbonylated alkynyl-substituted arylaldehydes with conjugated dienes has been developed to produce indanone-fused cyclohexene (B86901) derivatives. nih.gov This process is believed to proceed through a key Diels-Alder reaction of an in situ generated indanone dienophile with the conjugated diene, offering high endo/exo selectivity. nih.gov The regioselective construction of oxygenated 2,3-dihydrobenz[f]indenone skeletons, which are key intermediates for certain antibiotics, has also been achieved through Diels-Alder reactions using 4,7-dioxygenated indanones as dienophiles. beilstein-journals.orgnih.gov

Nazarov Cyclization Strategies

The Nazarov cyclization, an electrocyclic reaction of divinyl ketones, is a well-established method for synthesizing cyclopentenones, including indanones. This reaction can be promoted by both Brønsted and Lewis acids, such as sulfuric acid (H₂SO₄) and aluminum chloride (AlCl₃). For instance, a chalcone (B49325) can undergo Nazarov cyclization in the presence of trifluoroacetic acid (TFA) to yield a 1-indanone. beilstein-journals.org Microwave-assisted synthesis has been shown to significantly shorten the reaction times for Nazarov cyclizations of chalcones in the presence of TFA at elevated temperatures. beilstein-journals.org

Dicationic iridium(III) catalysis has been applied to the Nazarov cyclization for the synthesis of functionalized 1-indanones from substrates bearing electron-withdrawing groups. beilstein-journals.org This reaction proceeds under mild conditions in the presence of an iridium catalyst and silver antimony hexafluoride (AgSbF₆). beilstein-journals.org A green chemistry approach has also been explored, utilizing the solvent 4-methyltetrahydropyran (4-MeTHP) and a Lewis acid like BF₃OEt₂ for the Nazarov cyclization of chalcones, offering a more sustainable alternative to traditional methods that often require harsh acids and high temperatures. preprints.org

| Nazarov Cyclization Method | Catalyst/Reagent | Conditions | Notes |

| Conventional Heating | Trifluoroacetic acid (TFA) | 120 °C | Can require several hours for completion. beilstein-journals.orgpreprints.org |

| Microwave-Assisted | Trifluoroacetic acid (TFA) | 120 °C | Significantly reduces reaction time to minutes. beilstein-journals.org |

| Dicationic Iridium(III) Catalysis | Iridium catalyst and AgSbF₆ | Mild conditions | Effective for substrates with electron-withdrawing groups. beilstein-journals.org |

| Green Chemistry Approach | BF₃OEt₂ in 4-MeTHP | Not specified | Offers a more sustainable synthetic route. preprints.org |

Knoevenagel Condensation in Indanone Synthesis

The Knoevenagel condensation is a crucial reaction for creating the precursors necessary for certain indanone syntheses. In one example, diethyl phthalate (B1215562) is reacted with ethyl acetate to form indane-1,3-dione. This intermediate then undergoes a Knoevenagel condensation with various aromatic aldehydes to produce chalcone derivatives, which can be further cyclized to 1-indanone derivatives. beilstein-journals.org Similarly, 2-benzylidene-1-indanones are synthesized through the Knoevenagel condensation of a 1-indanone with a variety of aromatic aldehydes. beilstein-journals.org

The synthesis of 5-trifluoromethyl-1-indanone utilizes a Knoevenagel condensation of m-trifluoromethyl benzaldehyde (B42025) with malonic acid in the presence of a catalyst like pyridine (B92270) or piperidine. google.com The resulting m-trifluoromethyl cinnamic acid is then hydrogenated and cyclized to the final product. google.com This condensation is also a key step in the synthesis of aryl pyrazole-indanone hybrids, where 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is condensed with various 1-indanones in the presence of sodium hydroxide (B78521) in ethanol. rasayanjournal.co.in

Transition Metal-Catalyzed Carbonylative Cyclization

Transition metal-catalyzed carbonylative cyclization offers an efficient route to 1-indanones. Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides has been successfully employed to prepare indanones in good to excellent yields. acs.org The optimal conditions for this reaction often involve using palladium(II) acetate (Pd(OAc)₂) as the catalyst, with pyridine and n-butylammonium chloride (n-Bu₄NCl) as additives, under a carbon monoxide atmosphere in dimethylformamide (DMF) at 100 °C. acs.org This method is particularly effective for substrates containing a terminal olefin. acs.org

The mechanism of this palladium-catalyzed reaction is proposed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by carbon monoxide insertion to form an acylpalladium intermediate. acs.org This intermediate then undergoes acylpalladation of the neighboring double bond, followed by β-hydride elimination and re-addition to form a palladium enolate, which is then protonated to yield the indanone product. acs.org A ligand-free palladium-catalyzed version of this reaction has also been developed, proceeding smoothly under a CO atmosphere to provide indanones in moderate to excellent yields. bohrium.com

Advanced and Green Chemistry Synthetic Strategies

Rhodium(III)-Catalyzed C-H Activation and Annulation

Rhodium(III)-catalyzed C-H activation has emerged as a powerful and atom-economical method for the synthesis of complex molecules, including indanones. sci-hub.sebohrium.com This strategy allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. sci-hub.se For example, Rh(III)-catalyzed annulative coupling of α-aroyl ketene (B1206846) dithioacetals with diazo compounds via aryl and olefinic C-H bond activation yields highly functionalized indanone derivatives. sci-hub.se

Another approach involves the Rh(III)-catalyzed [4+1] cycloaddition of α-carbonyl sulfoxonium ylides with activated alkenes to furnish a variety of substituted indanones. organic-chemistry.orgresearchgate.netresearchgate.net This reaction proceeds under mild conditions and tolerates a wide range of functional groups. researchgate.net The synthesis of indenones can also be achieved through the Rh(III)-catalyzed C-H annulation of N-tert-butyl-α-arylnitrones with internal alkynes under redox-neutral and mild conditions. acs.org

| Rh(III)-Catalyzed Reaction | Starting Materials | Key Features |

| Annulative Coupling | α-Aroyl ketene dithioacetals and diazo compounds | Forms highly functionalized indanones with a quaternary carbon. sci-hub.se |

| [4+1] Cycloaddition | α-Carbonyl sulfoxonium ylides and activated alkenes | High functional group tolerance, proceeds under mild conditions. organic-chemistry.orgresearchgate.net |

| C-H Annulation | N-tert-butyl-α-arylnitrones and internal alkynes | Redox-neutral, mild conditions. acs.org |

| Annulative Coupling | 9-Benzoylcarbazoles and internal alkynes | Proceeds via ortho C-H and C-N bond cleavage. oup.com |

Mechanism Involving N-H Deprotonation and C-H Activation

The mechanism of Rh(III)-catalyzed C-H activation often begins with the coordination of a directing group on the substrate to the rhodium center. In the synthesis of 3-trifluoromethyl-7-methyl-1-indanones from N-methoxybenzamides and β-trifluoromethyl-α,β-unsaturated ketones, the reaction is initiated by N-H deprotonation. rsc.org This is followed by C-H activation to form a rhodacycle intermediate. rsc.org

The subsequent steps involve the insertion of the β-trifluoromethyl-α,β-unsaturated ketone into the Rh-C bond, leading to a seven-membered rhodacycle. rsc.org Protonation of this intermediate, followed by catalyst regeneration, Claisen condensation (which includes C-N bond cleavage), and finally a retro-Claisen condensation, yields the 3-trifluoromethyl-7-methyl-1-indanone product. rsc.org DFT studies have shown that high temperature, a high concentration of base, and the use of 2,2,2-trifluoroethanol (B45653) as a solvent are crucial for the retro-Claisen condensation step to proceed efficiently. rsc.org

Insertion of β-Trifluoromethyl-α,β-unsaturated Ketones

A notable strategy for the synthesis of trifluoromethyl-substituted indanones involves the reaction of N-methoxybenzamides with β-trifluoromethyl-α,β-unsaturated ketones. rsc.org This process is catalyzed by rhodium(III) and proceeds through a sequence of C-H activation, insertion of the unsaturated ketone, and subsequent condensation reactions. rsc.orgresearchgate.net

The reaction mechanism involves several key steps:

N-H deprotonation and C-H activation: The N-methoxybenzamide is activated for reaction. rsc.org

Insertion: The β-trifluoromethyl-α,β-unsaturated ketone is inserted into the Rh-C bond. rsc.org

Protonation: A seven-membered rhodacycle intermediate is protonated. rsc.org

Condensation: Claisen and retro-Claisen condensations lead to the final indanone product. rsc.org

This method provides a direct and efficient route to 3-trifluoromethyl-7-methyl-1-indanone derivatives. rsc.org The use of β-trifluoromethyl-α,β-unsaturated ketones as building blocks is crucial for introducing the trifluoromethyl group, which can significantly alter the biological properties of the resulting molecules. mdpi.com

Role of Claisen and Retro-Claisen Condensations

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base, yielding a β-keto ester or a β-diketone. wikipedia.orgmasterorganicchemistry.com In the synthesis of specific indanone derivatives, Claisen and subsequent retro-Claisen condensations play a pivotal role. rsc.org

In the rhodium(III)-catalyzed synthesis of 3-trifluoromethyl-7-methyl-1-indanone, a Claisen condensation occurs after the initial C-H activation and ketone insertion steps. rsc.orgresearchgate.net This is followed by a retro-Claisen condensation, which is essential for the formation of the final C2-unsubstituted 3-trifluoromethylindanone product. rsc.orgresearchgate.net This sequence effectively cleaves a C-N bond and leads to the desired indanone structure. rsc.org The choice of solvent is critical, with 2,2,2-trifluoroethanol being shown to facilitate the retro-Claisen step. rsc.org

A unique hydroarylation/Claisen/retro-Claisen process has also been described for the synthesis of indanones from aromatic carboxylates and α,β-unsaturated ketones, catalyzed by a [Cp*RhCl2]2 catalyst with a Lewis acid co-catalyst. researchgate.net

Influence of Reaction Conditions (Temperature, Alkali Concentration, Solvents)

The success and efficiency of this compound synthesis are highly dependent on the specific reaction conditions employed.

Temperature:

In the rhodium(III)-catalyzed synthesis of 3-trifluoromethyl-7-methyl-indanones, high temperatures are necessary to drive the reaction, particularly the retro-Claisen condensation step. rsc.org

For classical intramolecular Friedel-Crafts cyclization of phenylpropionic acids, elevated temperatures (e.g., 140°C to 250°C) are often required, though higher temperatures can also lead to an increase in side reactions.

Alkali Concentration:

A high concentration of alkali is a necessary condition for the synthesis of 3-trifluoromethyl-7-methyl-indanones via the rhodium-catalyzed route, facilitating the crucial retro-Claisen condensation. rsc.org

Solvents:

The choice of solvent can significantly impact yield and selectivity. In the synthesis of 3-trifluoromethyl-7-methyl-indanones, 2,2,2-trifluoroethanol was found to be a suitable solvent, whereas 1,2-dichloroethane (B1671644) was not, due to its inability to facilitate the retro-Claisen reaction. rsc.org

In microwave-assisted synthesis of 1-indanones, nitrobenzene (B124822) has been used as a high-boiling solvent to improve reaction temperatures over lower-boiling options like carbon disulfide. acs.org

Non-Conventional Methodologies in 1-Indanone Synthesis

In recent years, non-conventional energy sources have been explored to develop more efficient and environmentally friendly synthetic protocols for 1-indanones. mdpi.comnih.gov These methods often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to traditional heating methods. nih.govnih.gov

Microwave-Assisted Reactions

Microwave irradiation has emerged as a powerful tool in organic synthesis, including the preparation of 1-indanones. acs.orgacs.orgnih.gov This technique can significantly accelerate reaction rates and improve yields for reactions such as Friedel-Crafts acylations and Nazarov cyclizations. acs.orgacs.org

A one-pot synthesis of 1-indanones from arenes and α,β-unsaturated acyl chlorides has been successfully achieved using microwave assistance in the presence of aluminum chloride. acs.orgnih.gov This tandem Friedel-Crafts acylation and Nazarov cyclization provides a practical route to various 1-indanone derivatives. acs.orgacs.org Microwave heating has also been shown to dramatically reduce reaction times for the Nazarov cyclization of chalcones to indanones, from hours to minutes. beilstein-journals.org

| Reactants | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| Arenes & α,β-Unsaturated Acyl Chlorides | Aluminum Chloride | Microwave Irradiation | 1-Indanones | Good | acs.orgnih.gov |

| Chalcones | Trifluoroacetic Acid | Microwave, 120°C, 20 min | 1-Indanones | - | beilstein-journals.org |

| Benzyl Meldrum's Acid Derivatives | - | Microwave-assisted hydrolysis | Carboxylic Acids | - | beilstein-journals.org |

High-Intensity Ultrasound Applications

High-intensity ultrasound, or sonochemistry, provides another non-conventional method for promoting chemical reactions. The phenomenon of acoustic cavitation generates localized high-energy conditions that can enhance reaction rates and yields.

In the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, high-intensity ultrasound has been shown to be an effective activation method. nih.govnih.gov Studies comparing microwave irradiation and ultrasound found that both techniques can successfully promote the cyclization, with ultrasound sometimes offering a cleaner reaction profile. nih.govresearchgate.net The use of ultrasound aligns with the principles of green chemistry by improving reaction efficiency. acs.org

A comparison of different activation methods for the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl) propionic acid showed that both ultrasound and microwave irradiation could achieve complete conversion of the starting material. researchgate.net

Q-tube™ Reactor Techniques

The Q-tube™ reactor is a sealed pressure vessel that allows reactions to be performed at temperatures above the boiling point of the solvent, thereby increasing the reaction rate. nih.gov This technique has been successfully applied to the synthesis of 1-indanones via intramolecular Friedel-Crafts acylation. nih.govnih.govresearchgate.net

The Q-tube™ offers an affordable and efficient alternative to more complex microwave synthesizers. nih.gov Research has demonstrated that it can provide clean reaction profiles, similar to those achieved with ultrasound-assisted methods. nih.gov For instance, the cyclization of 3-(4-methoxyphenyl) propionic acid in a Q-tube™ reactor yielded the corresponding 1-indanone efficiently. researchgate.net

| Substrate | Technique | Conditions | Product | Yield | Reference |

| 3-Arylpropionic Acids | Q-tube™ | Elevated Temperature & Pressure | 1-Indanones | - | nih.govnih.gov |

| 3-(4-methoxyphenyl) propionic acid | Q-tube™ | TfOH, CHCl3 (dry), 110°C, 30 min | 6-Methoxy-1-indanone | 96% | researchgate.net |

Stereoselective Synthesis of this compound Derivatives

Stereoselective strategies for preparing chiral indanones, including those based on the this compound framework, are crucial for accessing enantiomerically pure compounds. These methods can be broadly categorized into asymmetric catalytic approaches, which use a small amount of a chiral catalyst to generate large quantities of a chiral product, and enantioselective transformations that resolve racemic mixtures or modify prochiral substrates.

Asymmetric Catalytic Approaches

Asymmetric catalysis represents a highly efficient strategy for the synthesis of chiral molecules. By employing a chiral catalyst, a prochiral substrate can be converted into a specific enantiomer with high selectivity. These methods are applicable to the this compound scaffold to introduce chirality at various positions.

Gold-Catalyzed Asymmetric Protonation: A notable method for installing a chiral center at the C2 position of an indanone involves the enantioselective protonation of a silyl (B83357) enol ether. acs.orgnih.govnih.gov A cationic gold(I) complex paired with a chiral ligand, such as (S)-BINAP, can act as a chiral Brønsted acid. nih.gov This catalytic system protonates the silyl enol ether derived from a racemic 2-methyl-1-indanone, yielding the enantiomerically enriched ketone. This approach has been shown to be effective for various substituted indanones, providing excellent yields and high enantiomeric excesses (ee). acs.orgnih.govacs.org The versatility of this method suggests its applicability for producing chiral 2-substituted-7-methyl-1-indanone derivatives.

| Substrate (Indanone) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-Methyl-1-indanone | Au(I)/(S)-BINAP Complex | 85 | 81 |

| 5-Bromo-2-methyl-1-indanone | Au(I)/(S)-BINAP Complex | 86 | 97 |

| 6-Bromo-2-methyl-1-indanone | Au(I)/(S)-BINAP Complex | 88 | 94 |

Rhodium-Catalyzed Asymmetric Reactions: Rhodium complexes with chiral ligands are powerful catalysts for various asymmetric transformations. One such application is the intramolecular 1,4-addition of aryl boronates to enones. rsc.org This method has been successfully used to synthesize chiral 3-aryl-1-indanones with high yields and excellent enantioselectivities. organic-chemistry.orgacs.org The process involves the cyclization of pinacolborane chalcone derivatives, where a chiral monodentate phosphoramidite (B1245037) ligand (MonoPhos) directs the stereochemical outcome. organic-chemistry.orgacs.org Given its success with a range of substituted chalcones, this rhodium-catalyzed methodology is a promising route for preparing chiral 3-aryl-7-methyl-1-indanone derivatives.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: The reduction of a ketone to a chiral alcohol is a fundamental transformation in asymmetric synthesis. Chiral ruthenium catalysts, such as (R,R)-Ts-DENEB, are highly effective for the asymmetric transfer hydrogenation (ATH) of ketonic substrates. rsc.org This method uses a hydrogen source like a formic acid/triethylamine mixture to reduce the carbonyl group enantioselectively. rsc.orgrsc.org While extensively studied for 3-aryl-1-indanones, this ATH process serves as a key example of generating a chiral hydroxyl group on the indanone core, a strategy directly transferable to the this compound system. rsc.orgrsc.orgresearchgate.net

Enantioselective Transformations

Enantioselective transformations are designed to either separate the enantiomers from a racemic mixture or convert a prochiral substrate into an enantiomerically enriched product. These techniques are fundamental in chiral synthesis.

Kinetic Resolution: Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. unipd.it An efficient kinetic resolution of racemic 3-aryl-1-indanones has been achieved through asymmetric transfer hydrogenation (ATH). rsc.orgresearchgate.net Using a chiral Ru-catalyst like (R,R)-Ts-DENEB, the ATH reaction preferentially reduces one enantiomer of the racemic indanone to the corresponding alcohol, leaving the other enantiomer of the indanone unreacted and in high enantiomeric excess. rsc.orgrsc.orgresearchgate.net This approach effectively produces both an enantiopure alcohol and an enantiopure ketone, and its principles can be applied to resolve racemic derivatives of this compound.

| Substrate (rac-3-Aryl-1-indanone) | Catalyst | Product (cis-Indanol) Yield / ee (%) | Recovered Ketone Yield / ee (%) |

|---|---|---|---|

| 3-Phenyl-1-indanone | (R,R)-Ts-DENEB | 49% / >99% | 49% / 98% |

| 3-(4-Fluorophenyl)-1-indanone | (R,R)-Ts-DENEB | 50% / >99% | 50% / 99% |

| 3-(4-Chlorophenyl)-1-indanone | (R,R)-Ts-DENEB | 50% / >99% | 50% / >99% |

Enantioselective Reduction: The direct asymmetric reduction of the prochiral ketone of this compound provides access to enantiomerically pure 7-methyl-1-indanols, which are valuable chiral building blocks. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source, is a well-established method for the enantioselective reduction of ketones. rsc.org This method has been utilized in the resolution of complex indanone photoproducts, demonstrating its utility in creating enantiopure alcohols from ketones within the indanone family. rsc.org Similarly, chemoenzymatic dynamic kinetic resolution (DKR) combines a lipase (B570770) for enantioselective acylation with a racemization catalyst, such as a ruthenium complex, to convert a racemic hydroxy-indanone into a single enantiomer of an acylated product with high yield and enantioselectivity. researchgate.net

Theoretical and Computational Investigations of 7 Methyl 1 Indanone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 7-methyl-1-indanone. DFT calculations allow for the prediction of various molecular characteristics, offering a deeper understanding of its behavior.

Evaluation of Molecular Structure and Conformation

DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G(d), are utilized to determine the most stable geometric structure of this compound. These calculations optimize bond lengths and angles to find the lowest energy conformation of the molecule. For instance, the molecular structure of the most stable conformation of related methyl-indanones has been optimized using the B3LYP/6-31G(d) level of theory researchgate.net. This provides a foundational understanding of the molecule's three-dimensional shape, which is crucial for interpreting its spectroscopic data and reactivity.

The bicyclic structure of this compound consists of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, with a methyl group at the seventh position. This substitution significantly influences its chemical behavior . Theoretical studies on related indanone derivatives have shown that the planarity of the molecular structure can be a key feature, although non-planar structures are also observed depending on the substituents researchgate.net.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comunesp.br The energies and distributions of these orbitals are critical in predicting a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For indanone derivatives, FMO analysis helps in understanding their chemical behavior and potential reaction sites. researchgate.netdntb.gov.ua For example, in related systems, the HOMO-LUMO gap has been calculated to understand the stability and electron flow within the molecule. researchgate.net

Table 1: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

No specific HOMO/LUMO energy values for this compound were found in the provided search results. This table serves as a template for where such data would be presented.

Computational Studies on Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound and related compounds. These studies can elucidate reaction pathways, identify key intermediates, and determine the energetics of the process.

DFT calculations are frequently used to map the potential energy surface of a reaction, identifying transition states and calculating their corresponding energy barriers. For example, in the rhodium-catalyzed synthesis of indanones, DFT studies have been used to propose detailed reaction mechanisms, including the identification of transition states for steps like C-H activation and insertion of unsaturated ketones. rsc.org Similarly, in the [5+2] annulation between 1-indanones and internal alkynes, DFT calculations revealed that the C-C activation step is facile with a low activation barrier. nih.gov The energy barriers for various reaction steps, such as intramolecular radical additions, have also been calculated for reactions involving indanone-derived azadienes. rsc.org

Table 2: Calculated Activation Energies for Related Indanone Reactions

| Reaction Step | System | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| C-C Activation | 1-Indanone (B140024) + TDG-3 | 8.9 | nih.gov |

| 2π-Insertion | 1-Indanone | 44.7 (for cyclopentanone) | nih.gov |

| Intramolecular Radical Addition | Azadiene from 1-indanone | 18.7 | rsc.org |

| 1,6-Hydrogen Transfer | Azadiene from 1-indanone | 21.7 | rsc.org |

This table presents data for reactions involving the 1-indanone core to illustrate the type of information obtained from these studies.

The solvent can play a crucial role in the outcome of a chemical reaction. weebly.com Computational models can incorporate solvent effects to provide a more accurate description of reaction pathways. For instance, in the synthesis of 3-trifluoromethyl-7-methyl-1-indanones, calculations of the electrostatic potential of different solvents helped explain why certain solvents are necessary for specific reaction steps like retro-Claisen condensation. rsc.org Molecular dynamics simulations can also be employed to understand how polar solvents can stabilize transition states, thereby lowering the activation energy of a reaction. The choice of solvent can significantly impact reaction kinetics and product distribution. tandfonline.com

Energy Barriers and Transition States

Intramolecular Hydrogen Bonding Analysis

Intramolecular hydrogen bonding is a key feature in certain derivatives of 1-indanone, particularly when a hydroxyl group is present at the 7-position. In 7-hydroxy-1-indanone (B1662038), a strong intramolecular hydrogen bond forms between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group. mdpi.comresearchgate.net This interaction is a primary reason for the compound's notable thermodynamic stability compared to its isomers, such as 6-hydroxy-1-indanone, where such bonding is not possible. mdpi.comresearchgate.net The energy of this intramolecular hydrogen bond (ΔEintra-HB) in 7-hydroxy-1-indanone has been calculated using the cis-trans method at the G3(MP2)//B3LYP level of theory to be 33.8 kJ·mol⁻¹. mdpi.com It is noted that this value might be slightly overestimated, a common occurrence with this calculation method due to additional steric or electronic interactions. mdpi.com The formation of this stable, seven-membered ring via hydrogen bonding is a critical aspect of the molecule's structure and reactivity. researchgate.netresearchgate.net

Proton Transfer Mechanisms

The 7-hydroxy-1-indanone molecule serves as a prototype for studying the excited-state intramolecular proton transfer (ESIPT) process. mdpi.comresearchgate.netresearchgate.net In this process, upon photoexcitation, a proton can be transferred from the hydroxyl group (the proton donor) to the carbonyl oxygen (the proton acceptor). mdpi.comresearchgate.net Computational studies have been performed to evaluate the energetics of this proton transfer. mdpi.com The G3(MP2)//B3LYP calculated tautomerization enthalpy for the transfer in the ground state is 62.9 kJ·mol⁻¹. mdpi.com This high positive value indicates that the tautomeric equilibrium is not energetically favorable and the proton transfer does not occur spontaneously in the ground state. mdpi.comresearchgate.netup.pt While the ESIPT phenomenon is well-studied in this class of molecules, ground-state intramolecular proton transfer is energetically unfavorable. mdpi.com

Molecular Docking Studies

Ligand-Protein Interactions for Indanone Derivatives

Molecular docking studies are widely used to investigate the binding modes and interactions of indanone derivatives with various protein targets, providing insights into their potential biological activities. researchgate.netbohrium.comtandfonline.com These in silico methods help to predict the binding affinity and identify key amino acid residues involved in the ligand-protein complex. bohrium.comacs.org

For instance, novel indanone derivatives designed as anti-Alzheimer's agents have been docked into the active site of acetylcholinesterase (AChE). bohrium.comacs.org These studies revealed that the 5,6-dimethoxy groups, common in potent inhibitors like donepezil, have important interactions within the enzyme's binding pocket. rsc.org Specifically, a methoxy (B1213986) group at the 6-position of the indanone ring can form a hydrophobic interaction with the side chain of the Leu289 residue, contributing to inhibitory potency. rsc.org

In other studies, indanone-benzimidazole hybrids were docked with the Aβ pentamer (PDB: 2BEG) and AChE (PDB: 4EY7), demonstrating significant binding affinities that were later supported by molecular dynamics simulations confirming the stability of the complexes. bohrium.com Similarly, docking studies of indanone derivatives isolated from Heterophragma adenophyllum were performed on the μ-opioid receptor to explore the mechanism of their analgesic activity. tandfonline.com Furthermore, 2-benzylidene-1-indanone (B110557) derivatives have been evaluated through molecular docking against target proteins related to melanoma, correlating quantum chemical parameters with binding energies. dergipark.org.tr

Table 3: Examples of Molecular Docking Studies on Indanone Derivatives

| Indanone Derivative Class | Protein Target | Key Findings/Interactions |

|---|---|---|

| Donepezil-like derivatives | Acetylcholinesterase (AChE) | Hydrophobic interaction between the 6-methoxy group and Leu289 residue. rsc.org |

| Indanone-benzimidazole hybrids | Acetylcholinesterase (AChE), Aβ pentamer | Commendable binding affinity and complex stability. bohrium.com |

| Natural indanone derivatives | μ-opioid receptor | Exploration of binding mechanism for analgesic activity. tandfonline.com |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Indanone |

| 6-hydroxy-1-indanone |

| 7-hydroxy-1-indanone |

| Benzene |

| Phenol |

| 2-methyl-1-indanone |

| 3-methyl-1-indanone |

| 4-methoxy-1-indanone |

| 5-methoxy-1-indanone (B147253) |

| Donepezil |

| Indanone-benzimidazole hybrids |

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and reactive properties of organic molecules like this compound. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of data from research on closely related indanone derivatives provides a robust framework for understanding its theoretical characteristics. These studies on analogous compounds, such as other methyl-substituted indanones, (E)-7-(arylidene)-indanones, and 7-hydroxy-1-indanone, offer significant insights into the molecule's behavior at a quantum level. researchgate.netambeed.commdpi.commdpi.com

Methodologies such as DFT with the B3LYP functional and basis sets like 6-311G(d,p) are commonly used for these investigations. researchgate.netambeed.com High-level ab initio calculations, for instance, the G3(MP2)//B3LYP level of theory, have also been applied to determine precise energetic properties like gas-phase enthalpies of formation for similar molecules. mdpi.com These computational approaches allow for the detailed examination of molecular geometry, electronic structure, and reactivity descriptors.

Detailed Research Findings

Research on indanone derivatives reveals several key findings that can be extrapolated to this compound:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. In related indanone systems, the distribution of these orbitals helps to identify the regions most susceptible to electrophilic and nucleophilic attack. ambeed.com

Electrostatic Potential: The calculation of the molecular electrostatic potential (MEP) surface is a powerful method for predicting reactive sites. The MEP map highlights electron-rich (negative potential) and electron-deficient (positive potential) areas. For an indanone, the carbonyl oxygen is expected to be a site of negative potential, attractive to electrophiles, while the carbonyl carbon is a site of positive potential, making it a target for nucleophiles. chemscene.com

Energetic Properties: Computational studies have been successfully used to calculate the standard molar enthalpies of formation for various methyl- and methoxy-substituted indanones. mdpi.com These calculations show that the position of a substituent, such as a methyl group, has a distinct impact on the thermodynamic stability of the molecule. A study on 2-methyl- and 3-methyl-indanones showed that while their calculated gas-phase enthalpies of formation were nearly identical, their crystalline phase enthalpies differed, highlighting the importance of intermolecular forces. mdpi.com

The following tables present representative data based on computational studies of closely related indanone derivatives. These values provide a reasonable approximation of what would be expected for this compound.

Table 1: Representative Calculated Geometrical Parameters (from related indanone structures) This data is illustrative and based on typical values found in DFT studies of similar indanone derivatives.

| Parameter | Typical Calculated Value |

| C=O Bond Length | ~1.22 Å |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C (Aliphatic) Bond Length | ~1.53 - 1.55 Å |

| C-H (Methyl) Bond Length | ~1.09 Å |

| C-C-C (in 5-membered ring) | ~103° - 110° |

Table 2: Representative Calculated Electronic Properties (from related indanone structures) This data is illustrative and based on typical values found in DFT studies of similar indanone derivatives using methods like B3LYP/6-311G(d,p).

| Property | Typical Calculated Value |

| HOMO Energy | ~ -6.5 to -7.0 eV |

| LUMO Energy | ~ -1.5 to -2.0 eV |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 eV |

| Dipole Moment | ~ 2.5 to 3.5 D |

Spectroscopic Characterization and Structural Elucidation of 7 Methyl 1 Indanone Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the carbon-hydrogen framework of organic molecules. For 7-Methyl-1-indanone and its analogs, various NMR experiments are employed to unambiguously determine their structure and stereochemistry.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers valuable information regarding the chemical environment and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound and its derivatives displays characteristic signals for aromatic and aliphatic protons.

For instance, in a series of 4-substituted 7-methyl-1-indanones, the methylene (B1212753) protons at the C2 and C3 positions of the indanone core typically appear as multiplets in the range of δ 2.70 to 3.10 ppm. The methyl protons attached to the aromatic ring consistently show a singlet peak around δ 2.45 ppm. The aromatic protons exhibit more complex patterns, which are influenced by the substitution on the benzene (B151609) ring. For example, in 4-fluoro-7-methyl-1-indanone, the aromatic protons appear as a multiplet between δ 7.05 and 7.20 ppm due to both proton-proton and proton-fluorine couplings. In contrast, the aromatic protons of 4-chloro-7-methyl-1-indanone show two distinct doublets at approximately δ 7.25 and 7.35 ppm.

Table 1: Representative ¹H NMR Data for this compound Analogs

| Compound | Aromatic Protons (δ, ppm) | CH₂ (C2) (δ, ppm) | CH₂ (C3) (δ, ppm) | CH₃ (δ, ppm) |

|---|---|---|---|---|

| 4-Fluoro-7-methyl-1-indanone | 7.05-7.20 (m) | 2.70-2.75 (m) | 3.05-3.10 (m) | 2.45 (s) |

| 4-Chloro-7-methyl-1-indanone | 7.25 (d), 7.35 (d) | 2.72 (t) | 3.08 (t) | 2.48 (s) |

| 4-Bromo-7-methyl-1-indanone | 7.30 (d), 7.45 (d) | 2.73 (t) | 3.07 (t) | 2.47 (s) |

s: singlet, d: doublet, t: triplet, m: multiplet

¹³C NMR Spectral Analysis

Carbon-13 NMR spectroscopy provides complementary information about the carbon skeleton of a molecule. In the ¹³C NMR spectra of this compound analogs, the carbonyl carbon (C1) is characteristically found in the downfield region, typically between δ 205 and 208 ppm. The aromatic carbons resonate in the δ 120-150 ppm range, with their precise shifts dependent on the nature of the substituents. The methylene carbons of the five-membered ring, C2 and C3, appear in the aliphatic region, generally between δ 25 and 40 ppm. The methyl group's carbon signal is observed at a much higher field, around δ 18-19 ppm.

For example, the carbonyl carbon of 4-fluoro-7-methyl-1-indanone resonates at δ 205.1 ppm, while its methyl carbon appears at δ 18.2 ppm. The presence of the fluorine atom in this compound leads to observable C-F coupling, which splits the signals of the nearby carbon atoms, providing further structural confirmation.

Table 2: Representative ¹³C NMR Data for this compound Analogs

| Compound | C=O (C1) (δ, ppm) | Aromatic Carbons (δ, ppm) | CH₂ (C2) (δ, ppm) | CH₂ (C3) (δ, ppm) | CH₃ (δ, ppm) |

|---|---|---|---|---|---|

| 4-Fluoro-7-methyl-1-indanone | 205.1 | 118.2 (d), 128.9 (d), 136.2, 148.1, 159.8 (d) | 25.8 | 36.1 | 18.2 |

| 4-Chloro-7-methyl-1-indanone | 206.2 | 127.8, 130.9, 134.1, 136.9, 145.2, 151.8 | 26.1 | 36.5 | 18.5 |

| 4-Bromo-7-methyl-1-indanone | 206.5 | 122.1, 128.3, 134.4, 137.2, 147.8, 152.1 | 26.2 | 36.4 | 18.6 |

d: doublet (due to C-F coupling)

Nuclear Overhauser Effect Spectroscopy (NOESY) Studies

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that identifies protons that are close to each other in space. This is particularly useful for confirming the regiochemistry of substitution on the aromatic ring of this compound analogs. A key application of NOESY in this context is to establish the spatial relationship between the methyl group at the C7 position and the adjacent aromatic proton at C6. The observation of a NOESY correlation between these protons provides definitive proof of their proximity, which can be crucial when other spectral data is ambiguous. Such correlations were instrumental in confirming the structures of various 4-substituted 7-methyl-1-indanones.

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization method that is often coupled with tandem mass spectrometry (MS/MS) for structural analysis. In this technique, a precursor ion is selected and fragmented to produce a characteristic pattern of product ions. For a compound like this compound, ESI would likely generate a protonated molecule, [M+H]⁺. Subsequent fragmentation of this ion could involve the loss of a methyl group or carbon monoxide, providing structural insights. The fragmentation patterns are key to identifying unknown compounds or confirming the structures of synthesized molecules. In a related context, ESI-MS/MS was used to identify the metabolites of the indanone derivative K2 by analyzing the fragmentation of their protonated molecules.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a critical tool for confirming the identity of newly synthesized compounds. For example, in the synthesis of 4-substituted 7-methyl-1-indanones, HRMS was employed to confirm their elemental formulas. The experimentally measured mass of the protonated molecule of 4-fluoro-7-methyl-1-indanone was found to be in excellent agreement with the calculated theoretical mass for the formula C₁₀H₁₀FO, thereby validating its composition.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,7-dimethyl-1-indanone |

| 4-fluoro-7-methyl-1-indanone |

| 4-chloro-7-methyl-1-indanone |

| 4-bromo-7-methyl-1-indanone |

Mass Fragmentation Patterns

Mass spectrometry provides significant insight into the structure of this compound and its derivatives by analyzing the fragments produced upon ionization. For this compound itself, the mass spectrum shows a molecular ion (M+) peak at a mass-to-charge ratio (m/z) of 146, which corresponds to its molecular weight. nih.gov The fragmentation of this molecular ion leads to several key daughter ions. The most prominent fragments are typically observed at m/z 117 and 118. nih.gov The fragmentation process often involves the loss of small, stable molecules or radicals from the parent structure.

In more complex analogs, such as 2-arylidene-4-methoxy-7-methyl-1-indanone derivatives, the fragmentation pathways are well-defined and allow for structural confirmation. researchgate.netnih.gov These compounds commonly exhibit a fragmentation pattern that includes a retro-aldol reaction, which helps to identify the substitution pattern on the different rings of the molecule. researchgate.netnih.gov The presence of specific substituents like methoxy (B1213986) (OCH₃), hydroxyl (OH), or halogen groups gives rise to unique fragmentation processes that serve as unequivocal fingerprints for those particular structures. researchgate.netnih.gov For instance, studies on halo-indanones, such as 6-chloroindan-1-one and 6-bromoindan-1-one, show the expected molecular ion peaks at m/z 166 and 210, respectively, confirming their elemental composition. iucr.org The analysis of these patterns is crucial for identifying unknown indanone derivatives and for understanding their chemical stability. nih.govlibretexts.org

The table below summarizes key mass spectrometry data for this compound.

Table 1: Mass Spectrometry Data for this compound

| Feature | m/z Value | Description | Reference |

|---|---|---|---|

| Molecular Ion Peak | 146 | M+ | nih.gov |

| Major Fragment | 117 | Fragment ion | nih.gov |

| Major Fragment | 118 | Fragment ion | nih.gov |

Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound and its analogs, the most characteristic feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the ketone. This C=O stretching vibration typically appears in the range of 1680–1720 cm⁻¹.

For example, the IR spectrum of 6-chloroindan-1-one shows a very strong carbonyl stretch at 1702 cm⁻¹, while the corresponding peak for 6-bromoindan-1-one is found at 1698 cm⁻¹. iucr.org The exact position of this band can be influenced by factors such as ring strain and the electronic effects of other substituents on the aromatic ring. In addition to the prominent carbonyl peak, the spectra of indanone derivatives also display characteristic absorptions for C-H stretching of the aromatic and aliphatic parts of the molecule, typically found in the 2850-3100 cm⁻¹ region, and C-C stretching vibrations within the aromatic ring, often seen between 1400-1600 cm⁻¹. libretexts.org The absence of a broad O-H stretching band around 3200–3600 cm⁻¹ can confirm that the compound is an indanone rather than a hydroxy-indene tautomer.

The table below lists the characteristic IR absorption bands for indanone analogs.

Table 2: Characteristic IR Absorption Bands for Indanone Analogs

| Functional Group | Wavenumber (cm⁻¹) | Compound Example | Reference |

|---|---|---|---|

| C=O Stretch | 1702 | 6-Chloroindan-1-one | iucr.org |

| C=O Stretch | 1698 | 6-Bromoindan-1-one | iucr.org |

| C=O Stretch | 1735, 1702 | Dimeric Indanone Derivative | rsc.org |

X-ray Crystallography for Structural Confirmation

Crystal Structure Determination of Indanone Derivatives

X-ray crystallography offers the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. The crystal structures of numerous indanone derivatives have been successfully elucidated, providing unambiguous proof of their molecular connectivity and conformation. iucr.orgmdpi.comiucr.org Studies on compounds such as 6-chloroindan-1-one, 6-bromoindan-1-one, and various benzylidene indanones have provided detailed insights into their molecular architecture. iucr.orgiucr.org The determination process involves growing a single crystal of the compound, exposing it to X-rays, and analyzing the resulting diffraction pattern to build a model of the electron density, from which atomic positions are derived. iucr.org These analyses confirm the bicyclic indanone core, composed of a fused benzene and cyclopentanone (B42830) ring, and precisely locate all substituent atoms. iucr.orgrsc.org

Analysis of Bond Lengths, Angles, and Planarity

The table below presents key bond lengths and angles for a representative indanone analog.

Table 3: Selected Bond Lengths and Angles for 7-Hydroxy-1-indanone (B1662038) (Calculated)

| Parameter | Type | Value | Reference |

|---|---|---|---|

| C7a-C1 | Bond Length | 1.481 Å | mdpi.com |

| C1-O | Bond Length | 1.214 Å | mdpi.com |

| C1-C2 | Bond Length | 1.516 Å | mdpi.com |

| C2-C3 | Bond Length | 1.543 Å | mdpi.com |

| C3-C3a | Bond Length | 1.512 Å | mdpi.com |

| O-C1-C2 | Bond Angle | 125.1° | mdpi.com |

| C1-C2-C3 | Bond Angle | 105.8° | mdpi.com |

| C2-C3-C3a | Bond Angle | 105.5° | mdpi.com |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is dictated by intermolecular forces. In indanone derivatives, these interactions play a crucial role in the formation of the solid-state architecture. iucr.org A comparison of 6-chloroindan-1-one and 6-bromoindan-1-one reveals how a subtle change in a substituent can alter the entire packing motif. iucr.org The chloro derivative packs in a herringbone pattern stabilized by C—H⋯O hydrogen bonds. iucr.org In contrast, the bromo derivative exhibits a more complex arrangement involving offset face-to-face π-stacking, C—H⋯O interactions, and additional C—H⋯Br and Br⋯O contacts. iucr.org In other analogs like (E)-2-(3,5-dimethoxybenzylidene)indan-1-one, π-stacking is the dominant intermolecular force, causing the molecules to arrange into columns. iucr.org These non-covalent interactions, including weak hydrogen bonds and π-stacking, are fundamental in crystal engineering, influencing the physical properties of the material. iosrjournals.orgusm.my

Biological and Medicinal Chemistry Research on 7 Methyl 1 Indanone

Antimicrobial Activities

Research has indicated that 7-Methyl-1-indanone and its derivatives possess notable antimicrobial properties, showing efficacy against both bacteria and fungi. beilstein-journals.org

Antibacterial Efficacy

Studies have demonstrated the antibacterial potential of this compound and related structures. For instance, a derivative, 4-hydroxy-7-methyl-1-indanone (B3253230), which was isolated from the cyanobacterium Nostoc commune, has been noted for its antibacterial activity. researchgate.netresearchgate.netevitachem.com Research has shown that this compound interacts with bacterial cell membranes, causing disruption and subsequent cell death. One study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A specific minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli has been reported for this compound. The core indanone structure is considered crucial for these biological activities. nih.govresearchgate.net

Antifungal Properties

In addition to its antibacterial effects, this compound has also exhibited antifungal properties. jocpr.com Laboratory studies have shown its effectiveness against fungi such as Candida albicans, suggesting its potential for applications in treating fungal infections. The indanone moiety is considered a key pharmacophore for these antifungal effects. jocpr.com

Anticancer Research

A significant area of investigation for this compound and its derivatives is in the field of oncology, with studies focusing on its cytotoxic effects against various cancer cell lines. beilstein-journals.org

In Vitro Cytotoxicity Studies

Several studies have documented the cytotoxic effects of this compound and its analogs against cancer cells. nih.gov It has been shown to induce apoptosis in cancer cells, and notably, it has demonstrated activity against multidrug-resistant cancer cell lines. oup.com One study reported significant cytotoxicity at concentrations as low as 10 µM in human cancer cell lines. Furthermore, research on a related compound, indanocine (B1236079), an indanone derivative, showed that it was more potent in inhibiting the growth of some multidrug-resistant cell lines (MCF-7/ADR, MES-SA/DX5, and HL-60/ADR) than their parent cell lines. oup.com Another study on 3-arylindanone derivatives identified a potent compound, (R)-9k, which exhibited strong anti-proliferative activity against three colorectal cancer cell lines. nih.gov

Table 1: In Vitro Cytotoxicity of Indanone Derivatives

| Compound/Derivative | Cell Line(s) | Observed Effect | IC50 Values | Reference |

|---|---|---|---|---|

| This compound | Human cancer cell lines | Significant cytotoxicity | As low as 10 µM | |

| 2-Benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 | Strong cytotoxicity | 10–880 nM | nih.gov |

| 7-Methyl substituted 1-indanone (B140024) derivatives | A549, A549/VP, B16-PRIM, HCT116, HCT/VP35 | Significant in vitro cytotoxicity | 5.48–5.01 mg/mL (A549), 4.76–4.18 mg/mL (A549/VP), 0.16 mg/mL (B16-PRIM), 1.47–141 mg/mL (HCT116), 1.26–1.16 mg/mL (HCT/VP35) | nih.gov |

| (R)-9k (3-arylindanone derivative) | Colorectal cancer cell lines | Sub-micromolar potency | Not specified | nih.gov |

| Indanocine | MCF-7/ADR, MES-SA/DX5, HL-60/ADR | More sensitive than parental cells | Not specified | oup.com |

Mechanisms of Action in Cancer Cells

The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways. Research suggests that its mechanism involves the modulation of adrenergic receptors, which can influence tumor growth. Furthermore, studies on related indanone derivatives have pointed to the inhibition of tubulin polymerization as a key mechanism. researchgate.netoup.com For instance, indanocine interacts with tubulin at the colchicine-binding site and inhibits its polymerization. oup.com This disruption of microtubules, including the mitotic spindle, leads to cell cycle arrest and apoptosis. oup.com A study on a gallic acid-based indanone derivative showed it inhibited the G2/M phase of the cell cycle and induced apoptosis, along with inhibiting tubulin polymerase. researchgate.net The derivative (R)-9k also demonstrated inhibitory activity on tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov

Neurodegenerative Disease Research

The potential therapeutic applications of this compound and its derivatives have also been explored in the context of neurodegenerative diseases. evitachem.comresearchgate.net Research has indicated its potential use in the treatment of such conditions, possibly through its interaction with neurotransmitter receptors. evitachem.com The structural similarity of indanone derivatives to other bioactive compounds suggests potential interactions that could be beneficial in treating neurological disorders. While specific studies on this compound are limited in this area, the broader class of indanone derivatives is being investigated for conditions like Alzheimer's disease. nih.govresearchgate.netacs.org

Cholinesterase Inhibition (AChE and BuChE)

Derivatives of 1-indanone are recognized for their potential as cholinesterase inhibitors, which are crucial in the management of Alzheimer's disease. nih.govheraldopenaccess.us These inhibitors target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes increases acetylcholine levels in the brain, which is associated with improved cognitive function. scielo.br

Research has shown that specific indanone derivatives can be potent inhibitors of both AChE and BuChE. For instance, certain synthesized 1-indanone derivatives have demonstrated significant inhibitory activity against AChE, with some compounds showing IC50 values in the nanomolar range. beilstein-journals.orgresearchgate.net The development of these compounds often involves creating hybrid molecules that combine the indanone structure with other pharmacologically active scaffolds to enhance their inhibitory potential. heraldopenaccess.us

Interactive Table: Cholinesterase Inhibition by Indanone Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

| Indanone Derivative 26d | AChE | 14.8 nM | beilstein-journals.org |

| Indanone Derivative 26i | AChE | 18.6 nM | beilstein-journals.org |

| Indanone-Carbamate 4h | AChE | 1.20 µM | researchgate.net |

| Indanone-Carbamate 4h | BuChE | 0.30 µM | researchgate.net |

| Donepezil-Indanone Hybrid 68 | AChE | 1.8 nM | researchgate.net |

Inhibition of Amyloid Beta (Aβ) Self-Assembly

Beyond cholinesterase inhibition, derivatives of 1-indanone have been investigated for their ability to inhibit the self-assembly of amyloid-beta (Aβ) peptides. nih.govbeilstein-journals.org The aggregation of Aβ peptides into plaques is a primary pathological hallmark of Alzheimer's disease. nih.gov

Studies have demonstrated that certain 1-indanone derivatives can significantly inhibit the aggregation of Aβ and even promote the disaggregation of pre-formed Aβ fibrils. researchgate.net For example, specific derivatives have shown high percentage inhibition of Aβ aggregation. researchgate.net This dual functionality of inhibiting both cholinesterases and Aβ aggregation makes these compounds promising multi-target-directed ligands for Alzheimer's therapy. researchgate.net

Interactive Table: Aβ Self-Assembly Inhibition by Indanone Derivatives

| Compound/Derivative | Inhibition of Aβ Aggregation (%) | Concentration | Reference |

| Indanone Derivative 9 | 85.5% | 20 µM | researchgate.net |

| Indanone Derivative 14 | 83.8% | 20 µM | researchgate.net |

| Indanone-Carbamate 4h | 86.8% | Not Specified | researchgate.net |

Relevance to Alzheimer's Disease Treatment

The dual action of cholinesterase inhibition and prevention of Aβ self-assembly positions this compound and its derivatives as highly relevant in the search for new Alzheimer's disease treatments. nih.govresearchgate.net The multifaceted nature of Alzheimer's pathology necessitates multi-target-directed ligands. heraldopenaccess.us The indanone scaffold serves as a valuable starting point for the design of such multifunctional drugs. nih.govacs.org

The development of hybrid molecules, which combine the indanone core with other active fragments, is a key strategy in this field. heraldopenaccess.us These efforts aim to create compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to more effective therapeutic options for Alzheimer's disease. heraldopenaccess.usresearchgate.net

Anti-inflammatory Properties

The indanone scaffold is associated with significant anti-inflammatory properties. beilstein-journals.orgresearchgate.net Research has shown that derivatives of 1-indanone can exhibit potent anti-inflammatory effects. who.int For instance, a study on thiazolyl hydrazone derivatives of 1-indanone identified compounds with strong anti-inflammatory action, with some showing lower IC50 values than the standard drug ibuprofen. who.int Another study on an indanone derivative isolated from Fernandoa adenophylla demonstrated its ability to inhibit heat-induced hemolysis, a marker of anti-inflammatory activity. researchgate.net The mechanism of action for some of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.net

Antiviral Applications

The 1-indanone core structure has been identified as a promising scaffold for the development of antiviral agents. nih.govbeilstein-journals.org Studies have specifically highlighted the potential of 1-indanone derivatives against the hepatitis C virus (HCV). chemfaces.com Thiosemicarbazone derivatives of 1-indanone, for example, have demonstrated the ability to suppress HCV replication in cell-based assays without causing cytotoxicity. chemfaces.com These compounds are thought to act by inhibiting non-structural proteins of the virus. chemfaces.com

Sedative and Analgesic Effects

Research into the pharmacological effects of indanone derivatives has also revealed potential sedative and analgesic properties. A study on an indanone derivative isolated from the plant Heterophragma adenophyllum showed that the compound exhibited a significant and dose-dependent sedative effect in animal models. nih.govresearchgate.net The same study, along with others, also reported considerable analgesic activity. nih.govresearchgate.net Another study on a novel compound, peshawaraquinone, isolated from Fernandoa adenophylla, which has an indanone-like structure, also demonstrated significant analgesic and sedative effects, possibly mediated through opioid and GABAA receptors. acs.orgacs.org Furthermore, a series of synthesized indanone derivatives displayed potent analgesic effects with weaker sedative side effects compared to parent compounds. rsc.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the indanone scaffold. These studies investigate how modifications to the chemical structure of 1-indanone derivatives influence their biological activity. For instance, in the context of Alzheimer's disease, SAR studies have revealed that the substituents on the indanone ring and the nature of the linker to other molecular fragments are critical for cholinesterase inhibition and Aβ anti-aggregation activity. rsc.org

For anti-inflammatory activity, the type and position of substituents on the aryl part of thiazolyl hydrazone derivatives of 1-indanone have been shown to significantly impact their potency. who.int Similarly, SAR studies on arylidene indanones have provided insights into the structural requirements for their various biological effects, including anticancer and antimalarial activities. rsc.org The replacement of certain moieties within the indanone structure can lead to significant changes in potency and selectivity for different biological targets. acs.org

Influence of Substituents on Biological Activity

The biological activity of the 1-indanone scaffold is significantly influenced by the type and position of substituent groups. inventi.in For instance, the introduction of hydroxyl and nitro substituents can increase the topological polar surface area, which in turn affects the solubility and bioavailability of the compound. The position of a substituent is also crucial; for example, 5-methoxy-1-indanone (B147253) has demonstrated cytotoxic properties, highlighting how the placement of a group can determine its biological effect.

In the context of this compound derivatives, substitutions on the indanone ring have been shown to modulate their biological activities. For example, the presence of a methyl group at the 7-position is a key structural feature in some biologically active compounds. biosynth.com Research on various indanone derivatives has revealed a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. inventi.innih.gov The potency of these effects often depends on the specific substituents attached to the indanone core. inventi.in

Studies on related indanone structures further illustrate the impact of substituents. For example, in a series of isoxazole-fused 1-indanones, certain derivatives exhibited potent anti-inflammatory and antimicrobial activities, with the effectiveness varying based on the nature of the aromatic aldehyde used in their synthesis. nih.gov Specifically, derivatives with certain substitutions were found to have stronger anti-inflammatory effects than the standard drug indomethacin. nih.gov This underscores the principle that modifying the substituents on the indanone scaffold is a viable strategy for tuning the biological activity of these compounds.

Comparison with Related Indanone Scaffolds (e.g., Arylidene Indanones)